1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde
Description
Structural Identification and Nomenclature
1-(3-Chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 895881-67-1) is a heterocyclic compound characterized by a pyrazole core substituted with distinct functional groups. The molecular formula is $$ \text{C}{17}\text{H}{12}\text{Cl}2\text{N}2\text{OS} $$, with a molecular weight of 363.26 g/mol. The IUPAC name reflects its substituent positions:
- A 3-chlorophenyl group at N1
- A 4-chlorophenylthioether moiety at C5
- A methyl group at C3
- A formyl group (-CHO) at C4
Crystallographic studies of analogous pyrazole-4-carbaldehydes reveal planar pyrazole rings with intermolecular hydrogen bonding and π-π stacking interactions stabilizing the structure. The thioether linkage introduces conformational flexibility, while the chloro substituents contribute to electronic asymmetry (Table 1).
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{12}\text{Cl}2\text{N}2\text{OS} $$ | |
| Molecular Weight | 363.26 g/mol | |
| CAS Number | 895881-67-1 | |
| IUPAC Name | This compound |
Historical Context in Pyrazole Carbaldehyde Research
Pyrazole derivatives have been synthesized since Ludwig Knorr's 1883 discovery of antipyretic pyrazolones. The development of pyrazole-4-carbaldehydes accelerated with the adoption of the Vilsmeier-Haack reaction, enabling direct formylation of electron-rich pyrazole intermediates. This method involves treating 1-arylpyrazoles with phosphorus oxychloride and dimethylformamide to generate chloromethyleneiminium salts, which hydrolyze to carbaldehydes.
Recent advances include:
- Palladium-catalyzed cross-coupling : Allows precise introduction of thioether groups at C5 via C–S bond formation.
- Electrochemical synthesis : Enables metal-free C–H/S–H coupling between pyrazoles and thiophenols.
- Microwave-assisted crystallization : Improves yields of crystalline derivatives through controlled copper ion templating.
These innovations address historical challenges in regioselectivity and functional group compatibility, making compounds like this compound accessible for modern applications.
Significance of Substituent Configuration: Chlorophenyl and Thioether Moieties
The compound’s reactivity and physicochemical properties stem from its unique substituent arrangement:
Chlorophenyl Groups
- Electronic effects : The 3-chlorophenyl group at N1 exerts strong electron-withdrawing inductive effects, polarizing the pyrazole ring and enhancing electrophilic substitution at C4.
- Steric hindrance : Ortho-chloro substitution on the phenyl ring creates steric bulk, influencing crystal packing and intermolecular interactions.
Thioether Moiety
- Conformational flexibility : The C5-(4-chlorophenyl)thio group adopts multiple rotational states, enabling adaptive binding in coordination chemistry.
- Redox activity : The sulfur atom participates in charge-transfer complexes, as demonstrated by electrochemical studies showing oxidation peaks at +1.2 V vs. SCE.
Methyl Group
- Steric stabilization : The C3-methyl group prevents π-orbital overlap between the pyrazole ring and substituents, reducing unwanted tautomerization.
Table 2: Substituent Effects on Reactivity
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)sulfanyl-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-11-16(10-22)17(23-15-7-5-12(18)6-8-15)21(20-11)14-4-2-3-13(19)9-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQXYJUPGRUZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carbaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Thioether Position
The thioether group (-S-) participates in nucleophilic substitution under mild conditions. In a representative study:
Reaction : Replacement of the 4-chlorophenylthio group with other nucleophiles (e.g., amines, alkoxides)
Conditions :
-
Reagent : Anhydrous K₂CO₃ (2.5 equiv)
-
Solvent : DMF
-
Temperature : 90°C
-
Time : 2 hours
| Nucleophile | Product | Yield | Source |
|---|---|---|---|
| 4-Aminothiophenol | 5-((4-Aminophenyl)thio)-derivative | 87% | |
| Methanol | 5-(Methylthio)-derivative | 78% |
This reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing pyrazole ring .
Aldehyde Group Transformations
The aldehyde moiety undergoes classical carbonyl reactions:
Condensation with Active Methylene Compounds
Reaction : Knoevenagel condensation with malononitrile or cyanoacetamide
Conditions :
-
Catalyst : Piperidine (2–3 drops)
-
Solvent : Ethanol
-
Temperature : Reflux
| Substrate | Product | Yield | Source |
|---|---|---|---|
| Malononitrile | 4-(Dicyanomethylene)-pyrazole | 70% | |
| Ethyl cyanoacetate | 4-(Ethoxycarbonylmethylene)-pyrazole | 65% |
These products serve as intermediates for heteroannulated systems like pyrazolo[3,4-b]pyridines .
Hydrazone Formation
Reaction : Condensation with arylhydrazines
Conditions :
-
Solvent : Methanol + acetic acid
-
Temperature : Reflux (3 hours)
| Hydrazine | Product | Yield | Source |
|---|---|---|---|
| Phenylhydrazine | 4-(Phenylhydrazonomethyl)-pyrazole | 72% | |
| 2-Hydroxyethylhydrazine | Hydrazone with ethanol sidechain | 68% |
Cyclization Reactions
The aldehyde group facilitates heterocycle formation:
Reaction : Cyclocondensation with enaminones
Conditions :
-
Catalyst : Piperidine
-
Solvent : Ethanol
-
Temperature : Reflux (1–3 hours)
| Enaminone Type | Product | Yield | Source |
|---|---|---|---|
| N,N-Dimethylenaminone | Pyrazolo[3,4-b]pyridine-5-carbonitrile | 62% | |
| N-Phenethylenaminone | Pyrazolo-pyridine with aryl sidechain | 58% |
These reactions exploit the aldehyde’s electrophilicity and the pyrazole’s directing effects .
Electrophilic Aromatic Substitution
The 3-chlorophenyl group directs electrophiles to specific positions:
Reaction : Nitration at the para-position
Conditions :
-
Reagent : HNO₃/H₂SO₄
-
Temperature : 0°C
| Position Modified | Product | Yield* | Source |
|---|---|---|---|
| 3-Chlorophenyl ring | 4-Nitro-3-chlorophenyl derivative | 76% |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: , with a molecular weight of 450.0 g/mol. Its structure incorporates both chlorophenyl and pyrazole groups, which contribute to its unique chemical properties and biological activities.
Synthetic Routes
The synthesis of 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. A common method includes the reaction of 3-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a base, followed by reaction with 3-methyl-1H-pyrazole-4-carbaldehyde under controlled conditions. This multi-step synthesis allows for the creation of the desired compound with high yield and purity.
Chemistry
This compound serves as a valuable building block in synthetic chemistry, facilitating the development of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
Research has indicated potential biological activities associated with this compound, particularly:
- Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of chlorophenyl groups may enhance these properties through specific interactions with microbial cells.
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by interfering with specific cellular pathways. The exact mechanisms are currently under study, but initial results are promising.
Medicine
The compound is being explored as a lead compound for drug development due to its biological activity. It may serve as a template for designing new pharmaceuticals targeting various diseases, particularly cancer and infectious diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: Another compound with chlorophenyl groups, used in different contexts.
1-(4-chlorophenyl)-3-((4-chlorophenyl)thio)-1-propanol: Shares structural similarities but differs in functional groups and applications.
Uniqueness
1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-Chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes chlorinated phenyl groups and a thioether linkage, which may enhance its pharmacological properties.
- Molecular Formula: C17H12Cl2N2OS
- Molecular Weight: 363.26 g/mol
- CAS Number: 895881-67-1
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action:
-
In Vitro Studies:
- In a study involving glioblastoma cell lines, the compound demonstrated significant growth inhibition with an effective concentration (EC50) in the low micromolar range .
- It selectively inhibited 3D neurosphere formation in primary patient-derived glioma stem cells, suggesting its potential as a targeted therapy for gliomas .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may contribute to its efficacy in reducing inflammation.
- Inhibition of Pro-inflammatory Cytokines:
- Comparative Efficacy:
Antimicrobial Activity
The biological activity of pyrazole derivatives extends to antimicrobial effects, with certain compounds demonstrating significant inhibition against various bacterial strains.
- Screening Against Pathogens:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of glioblastoma cell growth | |
| Anti-inflammatory | Reduction of TNF-α and IL-6 levels | |
| Antimicrobial | Inhibition against M. tuberculosis |
Notable Research Findings
-
Synthesis and Evaluation:
A study synthesized a series of pyrazole derivatives, including the target compound, and assessed their biological activities across various assays. Compounds were tested for cytotoxicity against cancer cell lines and showed promising results with low IC50 values . -
Structure-Activity Relationship (SAR):
Research has indicated that the presence of electron-withdrawing groups like chlorine enhances the anticancer activity of pyrazole derivatives by improving their binding affinity to target proteins involved in tumor growth regulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde?
- Methodological Answer : Two primary routes are documented:
- Nucleophilic substitution : Reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with a phenol derivative (e.g., 4-chlorothiophenol) in the presence of a base catalyst like K₂CO₃. This method is effective for introducing arylthio groups at the 5-position .
- Vilsmeier–Haack reaction : Used to synthesize pyrazole carbaldehydes by formylating 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones. This route is advantageous for generating the aldehyde moiety at the 4-position .
- Key Considerations : Optimize reaction time (8–12 hours) and temperature (80–100°C) for maximum yield. Monitor purity via TLC or HPLC.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic protons. IR spectroscopy verifies the C=O stretch (~1680–1700 cm⁻¹) .
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELXL software ) resolves the molecular structure. For example, bond lengths between the pyrazole ring and substituents (e.g., C–Cl: ~1.74 Å, C–S: ~1.78 Å) confirm stereoelectronic effects .
Advanced Research Questions
Q. How can computational modeling predict reactivity at the carbaldehyde and thioether sites?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (carbaldehyde oxygen) and electrophilic (pyrazole ring carbons) sites.
- Molecular docking : Screen derivatives for bioactivity (e.g., enzyme inhibition) by docking into target proteins (e.g., carbonic anhydrase or prostaglandin synthases, as seen in structurally related pyrazoles ).
Q. What strategies resolve crystallographic data discrepancies in pyrazole derivatives?
- Methodological Answer :
- Refinement protocols : Use SHELXL for high-resolution data. For twinned crystals, apply the TWIN/BASF commands in SHELX .
- Validation : Cross-check with CCDC databases (e.g., compare bond angles with similar compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which has a dihedral angle of 85.2° between aryl rings ).
Q. How can regioselective functionalization of the thioether moiety be achieved?
- Methodological Answer :
- Oxidation : Treat with m-CPBA to convert the thioether to a sulfone, enhancing electrophilicity for nucleophilic attacks.
- Cross-coupling : Use Pd-catalyzed C–S coupling to introduce aryl/heteroaryl groups. For example, Suzuki-Miyaura reactions with boronic acids under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
Data Contradiction Analysis
Q. Why do different synthesis routes yield varying purities of the target compound?
- Analysis :
- The nucleophilic substitution route (K₂CO₃, DMF) may produce byproducts from incomplete substitution or over-oxidation. In contrast, the Vilsmeier–Haack method risks formylation at unintended positions .
- Resolution : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product.
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 10 h | 65–75 | ≥98% | |
| Vilsmeier–Haack | POCl₃, DMF, 0°C → RT, 8 h | 70–80 | ≥95% |
Table 2 : Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.42 Å, b = 12.35 Å, c = 14.20 Å |
| Dihedral angle (aryl rings) | 85.2° |
| C–Cl bond length | 1.74 Å |
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
